3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline
Description
3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an aniline group, and a tert-butylbenzyl sulfanyl moiety
Properties
IUPAC Name |
3-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-20(2,3)16-10-8-14(9-11-16)13-25-19-23-22-18(24(19)4)15-6-5-7-17(21)12-15/h5-12H,13,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKGRVUEHXEDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Aniline Group: The final step involves the coupling of the triazole-sulfanyl intermediate with aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aniline group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aniline group, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.
Chemical Reactivity: Its reactivity is influenced by the presence of the triazole ring, sulfanyl group, and aniline moiety, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
- **3-[(4-tert-butylbenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole
Uniqueness
3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the triazole ring, sulfanyl group, and aniline moiety makes it a versatile compound with a wide range of applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
